Home > Products > Screening Compounds P58643 > 4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine
4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine -

4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine

Catalog Number: EVT-5757878
CAS Number:
Molecular Formula: C18H29N7O
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine, also known as moxonidine, is a centrally acting antihypertensive agent. [ [] ] It has been extensively studied in animal models for its ability to reduce blood pressure and heart rate. [ [] ] Moxonidine is classified as an imidazoline derivative and exhibits high selectivity for imidazoline I1 receptors. [ [] ] In scientific research, moxonidine is used as a pharmacological tool to investigate the role of the imidazoline I1 receptor in cardiovascular regulation and other physiological processes.

Applications
  • Investigating the role of imidazoline I1 receptors in cardiovascular regulation: Moxonidine has been used as a pharmacological tool to study the function of imidazoline I1 receptors in regulating blood pressure, heart rate, and sympathetic nervous system activity. [ [] ]
  • Exploring the potential therapeutic benefits of imidazoline I1 receptor agonists: Research has investigated the use of moxonidine in treating various conditions, including hypertension, heart failure, and insulin resistance. [ [] ]

Clonidine

Compound Description: Clonidine (2-(2,6-dichlorophenylamino)-2-imidazoline) is a centrally acting antihypertensive agent that acts as an agonist at α2-adrenergic receptors in the brainstem. [] It reduces sympathetic nerve activity, leading to decreased blood pressure and heart rate. []

R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol [(+)-PD 128,907]

Compound Description: (+)-PD 128,907 is a dopamine D3-preferring agonist with anticonvulsant properties against cocaine and GBR 12909 (a selective dopamine uptake inhibitor)-induced convulsions in mice. [] Its anticonvulsant effects are mediated by the D3 receptor, as evidenced by stereospecificity and reversibility by a D3 antagonist, but not a D2 antagonist. []

Relevance: (+)-PD 128,907 and moxonidine both share a dopamine agonist profile. [, ] While moxonidine primarily targets the D2 receptor, (+)-PD 128,907 exhibits higher selectivity for the D3 receptor. [, ] Structurally, they share the presence of a nitrogen-containing heterocycle, but (+)-PD 128,907 features a benzopyrano-oxazine core, distinct from moxonidine's imidazole-piperidine-pyrimidinamine structure. [, ]

S-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine D3-preferring agonist. [] In rats, it induces yawning behavior, a response attributed to D3 receptor activation. [] At higher doses, yawning is inhibited, possibly due to competing D2 receptor activity. []

Relevance: PD-128,907 and moxonidine are both classified as dopamine agonists. [, ] While moxonidine acts primarily on D2 receptors, PD-128,907 displays a preference for D3 receptors. [, ] The structural similarity lies in the presence of a nitrogen-containing heterocycle in both compounds, although PD-128,907 features a benzopyrano-oxazine core, unlike moxonidine's imidazole-piperidine-pyrimidinamine structure. [, ]

(+)-7-Hydroxy-dipropylaminotetralin HBr (7-OH-DPAT)

Compound Description: 7-OH-DPAT is a 5-HT1A receptor agonist that elicits spontaneous tail-flicks in rats. [] This response is blocked by 5-HT1A antagonists and partial agonists, suggesting its mediation through 5-HT1A receptor activation. []

Relevance: 7-OH-DPAT and moxonidine share a common feature of targeting specific receptor subtypes within their respective neurotransmitter systems. 7-OH-DPAT acts on 5-HT1A receptors, while moxonidine primarily targets dopamine D2 receptors. [, ] Structurally, they differ significantly, with 7-OH-DPAT lacking the imidazole-piperidine-pyrimidinamine core found in moxonidine. [, ]

Quinpirole

Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist. [, ] It protects against cocaine toxicity in mice, an effect attributed to its action on D3 receptors. [] In rats, it induces yawning behavior, which is considered a D3 receptor-mediated response. []

Relevance: Quinpirole and moxonidine both act as dopamine agonists, although moxonidine exhibits a preference for D2 receptors, whereas quinpirole acts on both D2 and D3 receptors. [, , ] Structurally, quinpirole contains a fused pyrazolo-quinoline core, unlike the imidazole-piperidine-pyrimidinamine structure of moxonidine. [, ]

Quinelorane

Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist that demonstrates protective effects against cocaine toxicity in mice, a characteristic attributed to D3 receptor activation. [] It also induces yawning behavior in rats, considered a D3 receptor-mediated response. []

Pramipexole

Compound Description: Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine) is a dopamine D2/D3 agonist that induces yawning in rats, a behavior considered to be mediated by the D3 receptor. []

Properties

Product Name

4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine

IUPAC Name

4-[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-6-methoxypyrimidin-2-amine

Molecular Formula

C18H29N7O

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C18H29N7O/c1-23(2)8-4-9-25-12-7-20-17(25)14-5-10-24(11-6-14)15-13-16(26-3)22-18(19)21-15/h7,12-14H,4-6,8-11H2,1-3H3,(H2,19,21,22)

InChI Key

XXCWKWJQAVUJAV-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C3=CC(=NC(=N3)N)OC

Canonical SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C3=CC(=NC(=N3)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.